molecular formula C17H19N3O3S B11424654 8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424654
M. Wt: 345.4 g/mol
InChI Key: VPCLPYBFDQRHGF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds, followed by aminomethylation or S-alkylation.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaCN).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, it serves as a scaffold for the synthesis of other heterocyclic compounds.
    • In biology, derivatives exhibit antiviral and anti-inflammatory effects.
    • In medicine, it may have potential applications due to its unique structure.
    • In industry, it could be used as a starting material for drug development.
  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • Similar compounds include pyrido[2,1-b][1,3,5]thiadiazine derivatives and related heterocyclic structures.
    • Uniqueness lies in its specific substituents and potential biological activities.

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.

    Properties

    Molecular Formula

    C17H19N3O3S

    Molecular Weight

    345.4 g/mol

    IUPAC Name

    8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    InChI

    InChI=1S/C17H19N3O3S/c1-19-9-20-16(21)7-13(14(8-18)17(20)24-10-19)12-5-4-11(22-2)6-15(12)23-3/h4-6,13H,7,9-10H2,1-3H3

    InChI Key

    VPCLPYBFDQRHGF-UHFFFAOYSA-N

    Canonical SMILES

    CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=C(C=C(C=C3)OC)OC

    Origin of Product

    United States

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